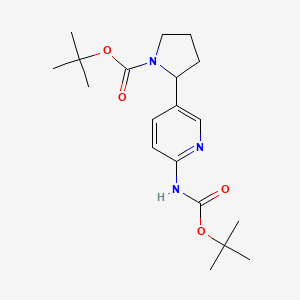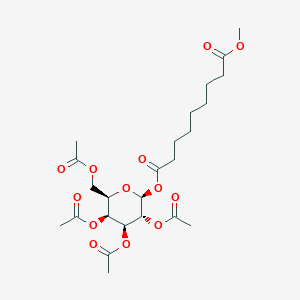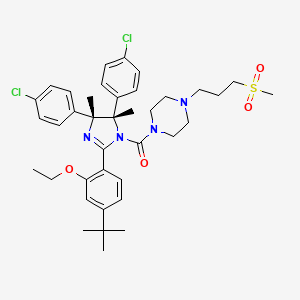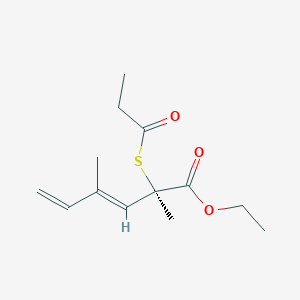
Boc-PEG5-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-PEG5-methyl ester is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of various PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The compound has the molecular formula C₁₉H₃₆O₉ and a molecular weight of 408.48 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Boc-PEG5-methyl ester is synthesized through a series of chemical reactions involving polyethylene glycol and tert-butoxycarbonyl (Boc) protecting groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Coupling with Boc-protected amine: The activated PEG is then reacted with a Boc-protected amine under basic conditions to form the Boc-PEG intermediate.
Esterification: The Boc-PEG intermediate is esterified with methanol in the presence of an acid catalyst to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk activation of PEG: Using large quantities of PEG and activating reagents.
Efficient coupling: Ensuring high yield and purity during the coupling reaction with Boc-protected amine.
Scalable esterification: Optimizing the esterification process to handle large volumes and achieve consistent product quality.
化学反応の分析
Types of Reactions
Boc-PEG5-methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form PROTACs
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Deprotection: Acidic conditions using trifluoroacetic acid to remove the Boc group.
Coupling: Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for efficient coupling
Major Products
科学的研究の応用
Boc-PEG5-methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
Boc-PEG5-methyl ester functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
類似化合物との比較
Similar Compounds
Boc-PEG4-methyl ester: Similar structure but with a shorter PEG chain.
Boc-PEG6-methyl ester: Similar structure but with a longer PEG chain.
m-PEG5-CH2-methyl ester: Contains a methyl ester end group but lacks the Boc protecting group
Uniqueness
Boc-PEG5-methyl ester is unique due to its specific PEG chain length and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it particularly useful in the synthesis of PROTACs and other specialized applications .
特性
分子式 |
C19H36O9 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
methyl 3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H36O9/c1-19(2,3)28-18(21)6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-17(20)22-4/h5-16H2,1-4H3 |
InChIキー |
BJNQNORQYFJOCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)


![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)

![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)


![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![S-[[(2R,3R,4S,5S)-3,4,5-tris(acetylsulfanyl)-6-phenoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11826851.png)
